1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl group, a triazolo ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the phenyl and triazolo groups. The carboxamide group would likely be introduced in the final step of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole and triazolo rings would likely contribute to the rigidity of the molecule, while the phenyl and carboxamide groups could be involved in various interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The pyrazole and triazolo rings might undergo reactions typical of aromatic compounds, while the carboxamide group could be involved in reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in water and other solvents would be affected by the presence of the polar carboxamide group .Scientific Research Applications
Synthesis and Antibacterial Activities
The compound of interest, 1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide, is part of a class of chemicals involved in the synthesis of new pyrazoline and pyrazole derivatives, showing potential for antibacterial and antifungal activities. For instance, Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, exploring their antimicrobial effectiveness against various bacteria and fungi, indicating the compound's relevance in developing new antimicrobial agents (Hassan, 2013).
Novel Pyrazolo[5,1-c]triazines Synthesis
In the context of medicinal chemistry, Abdelhamid, Fahmi, and Alsheflo (2012) have demonstrated the convenient synthesis of novel compounds, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives containing a benzofuran moiety, showcasing the chemical versatility and potential pharmacological applications of these compounds (Abdelhamid et al., 2012).
Antimicrobial Evaluation of Thienopyrimidine Derivatives
The synthesis and antimicrobial evaluation of thienopyrimidine derivatives also highlight the compound's potential in creating effective antimicrobial agents. Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives and evaluated their pronounced antimicrobial activity, further underscoring the significant pharmacological potential of this chemical class (Bhuiyan et al., 2006).
Development of Antimicrobial Agents
The research efforts in synthesizing new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives by Abunada et al. (2008) also reflect the compound's application in developing novel antimicrobial agents. These compounds showed significant antimicrobial activity, providing a basis for further research into their potential as therapeutic agents (Abunada et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-5-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-30-20(16-19(28-30)17-8-4-2-5-9-17)24(32)25-14-15-33-22-13-12-21-26-27-23(31(21)29-22)18-10-6-3-7-11-18/h2-13,16H,14-15H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKODPIPYPNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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